molecular formula C18H24N2O6S B4275191 2-({5-Carbamoyl-4-methyl-3-[(propan-2-yloxy)carbonyl]thiophen-2-yl}carbamoyl)cyclohexanecarboxylic acid

2-({5-Carbamoyl-4-methyl-3-[(propan-2-yloxy)carbonyl]thiophen-2-yl}carbamoyl)cyclohexanecarboxylic acid

Cat. No.: B4275191
M. Wt: 396.5 g/mol
InChI Key: STINFIHLUWESGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({5-Carbamoyl-4-methyl-3-[(propan-2-yloxy)carbonyl]thiophen-2-yl}carbamoyl)cyclohexanecarboxylic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a cyclohexane ring, a thienyl group, and multiple functional groups such as amino, carbonyl, and carboxylic acid groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-Carbamoyl-4-methyl-3-[(propan-2-yloxy)carbonyl]thiophen-2-yl}carbamoyl)cyclohexanecarboxylic acid involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the thienyl intermediate: The thienyl group is synthesized through a series of reactions involving thiophene derivatives.

    Introduction of the amino and carbonyl groups: The thienyl intermediate is then subjected to reactions with appropriate reagents to introduce the amino and carbonyl groups.

    Cyclohexane ring formation: The cyclohexane ring is formed through cyclization reactions.

    Final assembly: The final compound is assembled by coupling the thienyl intermediate with the cyclohexane ring and introducing the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions to industrial-scale reactors.

Chemical Reactions Analysis

Types of Reactions

2-({5-Carbamoyl-4-methyl-3-[(propan-2-yloxy)carbonyl]thiophen-2-yl}carbamoyl)cyclohexanecarboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to remove oxygen-containing functional groups or reduce double bonds.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst.

    Substitution: Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional carbonyl or hydroxyl groups, while reduction may yield compounds with fewer oxygen-containing functional groups.

Scientific Research Applications

2-({5-Carbamoyl-4-methyl-3-[(propan-2-yloxy)carbonyl]thiophen-2-yl}carbamoyl)cyclohexanecarboxylic acid has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a starting material for the synthesis of biologically active molecules.

    Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: The compound may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-({5-Carbamoyl-4-methyl-3-[(propan-2-yloxy)carbonyl]thiophen-2-yl}carbamoyl)cyclohexanecarboxylic acid depends on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved may include signal transduction, gene expression, or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    2-({[5-(aminocarbonyl)-3-(methoxycarbonyl)-4-methyl-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid: This compound is similar in structure but has a methoxycarbonyl group instead of an isopropoxycarbonyl group.

    2-({[5-(aminocarbonyl)-3-(ethoxycarbonyl)-4-methyl-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid: This compound has an ethoxycarbonyl group instead of an isopropoxycarbonyl group.

Uniqueness

The uniqueness of 2-({5-Carbamoyl-4-methyl-3-[(propan-2-yloxy)carbonyl]thiophen-2-yl}carbamoyl)cyclohexanecarboxylic acid lies in its specific combination of functional groups and its potential applications in various fields. The presence of the isopropoxycarbonyl group may impart unique properties to the compound, such as increased stability or specific interactions with molecular targets.

Properties

IUPAC Name

2-[(5-carbamoyl-4-methyl-3-propan-2-yloxycarbonylthiophen-2-yl)carbamoyl]cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O6S/c1-8(2)26-18(25)12-9(3)13(14(19)21)27-16(12)20-15(22)10-6-4-5-7-11(10)17(23)24/h8,10-11H,4-7H2,1-3H3,(H2,19,21)(H,20,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STINFIHLUWESGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC(C)C)NC(=O)C2CCCCC2C(=O)O)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-({5-Carbamoyl-4-methyl-3-[(propan-2-yloxy)carbonyl]thiophen-2-yl}carbamoyl)cyclohexanecarboxylic acid
Reactant of Route 2
Reactant of Route 2
2-({5-Carbamoyl-4-methyl-3-[(propan-2-yloxy)carbonyl]thiophen-2-yl}carbamoyl)cyclohexanecarboxylic acid
Reactant of Route 3
Reactant of Route 3
2-({5-Carbamoyl-4-methyl-3-[(propan-2-yloxy)carbonyl]thiophen-2-yl}carbamoyl)cyclohexanecarboxylic acid
Reactant of Route 4
2-({5-Carbamoyl-4-methyl-3-[(propan-2-yloxy)carbonyl]thiophen-2-yl}carbamoyl)cyclohexanecarboxylic acid
Reactant of Route 5
2-({5-Carbamoyl-4-methyl-3-[(propan-2-yloxy)carbonyl]thiophen-2-yl}carbamoyl)cyclohexanecarboxylic acid
Reactant of Route 6
Reactant of Route 6
2-({5-Carbamoyl-4-methyl-3-[(propan-2-yloxy)carbonyl]thiophen-2-yl}carbamoyl)cyclohexanecarboxylic acid

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